molecular formula C6H9ClN2O B589905 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride CAS No. 1329509-46-7

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride

Cat. No.: B589905
CAS No.: 1329509-46-7
M. Wt: 163.58
InChI Key: IFXXETYYSLJRNF-JXAPDFANSA-N
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Description

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which are used for tracing and studying various biochemical processes. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled acetone and 15N-labeled ammonia.

    Formation of Pyrimidinone Ring: The labeled precursors undergo a series of condensation reactions to form the pyrimidinone ring. This involves the use of catalysts and specific reaction conditions to ensure the incorporation of the isotopic labels.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of isotopically labeled precursors are used to produce the compound in bulk.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrimidinone ring to its dihydro form.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives of the pyrimidinone ring.

    Reduction: Dihydro derivatives of the pyrimidinone ring.

    Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride involves its incorporation into biochemical pathways where the isotopic labels can be traced. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in metabolic studies or drug metabolism in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2(1H)-pyrimidinone: The non-labeled version of the compound.

    4,6-Dimethyl-2(1H)-pyrimidinone-13C: Labeled with carbon-13 only.

    4,6-Dimethyl-2(1H)-pyrimidinone-15N2: Labeled with nitrogen-15 only.

Uniqueness

4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride is unique due to the presence of both carbon-13 and nitrogen-15 isotopic labels, which allows for more comprehensive tracing and analysis in scientific studies. This dual labeling provides a more detailed understanding of the compound’s behavior and interactions in various systems.

Properties

IUPAC Name

4,6-dimethyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H/i6+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXETYYSLJRNF-JXAPDFANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=[15N][13C](=O)[15NH]1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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